methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
Description
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a benzimidazole derivative characterized by a sulfonylpropyl substituent at the 2-position of the benzimidazole core and a methyl benzoate group linked via a methylene bridge at the 1-position. Its synthesis typically involves multi-step reactions, such as condensation, sulfonylation, and esterification, with purification methods like column chromatography ensuring high purity .
Properties
IUPAC Name |
methyl 4-[(2-propylsulfonylbenzimidazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVVBZKJMHVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Sulfonylation: The benzimidazole core is then sulfonylated using propylsulfonyl chloride in the presence of a base like pyridine to introduce the propylsulfonyl group.
Methylation: The final step involves the methylation of the benzoate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₅N₂O₃S
- Molecular Weight : 299.35 g/mol
- Chemical Structure : The compound features a benzoate moiety linked to a benzimidazole derivative with a propylsulfonyl substituent, which is crucial for its biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including methyl 4-((2-(propylsulfonyl)-1H-benzimidazol-1-yl)methyl)benzoate, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to benzimidazole structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 1.27 to 2.65 µM against several microbial strains .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against colorectal carcinoma cell lines. In vitro studies have revealed that certain benzimidazole derivatives possess potent cytotoxic effects, with IC₅₀ values indicating their effectiveness compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, some derivatives showed IC₅₀ values as low as 4.53 µM against HCT116 cell lines, suggesting a promising avenue for cancer treatment .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. These derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders. Compounds derived from benzimidazole structures were tested for their ability to inhibit MAO-B and exhibited significant activity .
Synthesis Methodologies
The synthesis of methyl 4-((2-(propylsulfonyl)-1H-benzimidazol-1-yl)methyl)benzoate typically involves multi-step organic reactions:
- Formation of Benzimidazole Derivative : The initial step often includes the reaction of o-phenylenediamine with appropriate sulfonyl chlorides to form the benzimidazole core.
- Alkylation : The introduction of the propylsulfonyl group can be achieved through alkylation reactions.
- Esterification : Finally, the benzoate moiety is introduced via esterification with methyl benzoate.
This synthetic pathway allows for the modification of various functional groups to optimize biological activity and selectivity.
Case Study 1: Anticancer Activity Assessment
In one study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to others, highlighting the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on various benzimidazole derivatives to assess their antimicrobial efficacy. The study found that compounds containing electron-withdrawing groups significantly increased antimicrobial potency, demonstrating a clear structure-activity relationship .
Mechanism of Action
The mechanism of action of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate can be compared to related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
- Antioxidant Activity: Compound 22 (2-(benzylthio)-5-((2-phenylbenzimidazol-1-yl)methyl)-1,3,4-oxadiazole) exhibits superior antioxidant activity due to its benzylthio and oxadiazole moieties, which enhance radical scavenging . Compound 24 (4-(1H-benzimidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ol) shows slightly higher antioxidant activity than ascorbic acid, attributed to the hydroxylquinoline group . In contrast, the target compound’s propylsulfonyl group may reduce antioxidant efficacy compared to thiol- or hydroxyl-containing analogues.
Kinase Inhibition :
- Compound 17 (methyl 2-{2-[(5-{[2-(2,4-dichlorophenyl)-1H-benzo[d]imidazol-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamido}benzoate) demonstrates EGFR inhibitory activity, likely due to the dichlorophenyl and oxadiazole substituents . The target compound’s sulfonyl group may offer distinct electronic effects but lower kinase affinity.
Physicochemical Properties
- Solubility and Stability : The methyl benzoate group in the target compound and Compound 2g enhances lipophilicity compared to carboxylic acid derivatives like Compound 25 , which may improve membrane permeability but reduce aqueous solubility.
Key Research Findings and Implications
- Structural Flexibility : The benzoate ester in the target compound and Compound 2g allows for facile derivatization into acids or amides, enabling tailored pharmacokinetic profiles.
- Substituent Trade-offs : While sulfonyl groups improve metabolic stability, they may compromise antioxidant or kinase-inhibitory efficacy compared to thiol or hydroxyl analogues .
- Synthetic Scalability : The use of alumina chromatography and one-pot reductive amination in related compounds highlights scalable routes for benzimidazole derivatives.
Biological Activity
Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and structure-activity relationships (SAR) associated with this compound and its derivatives, highlighting findings from recent studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 336.42 g/mol. The structural features include a benzimidazole core, which is well-known for its diverse pharmacological properties. The presence of a propylsulfonyl group enhances its solubility and potentially its biological activity.
Biological Activity Overview
Recent research has revealed that benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antibacterial : Compounds similar to this compound have shown significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria .
- Antifungal : Some derivatives have demonstrated antifungal activity, particularly against strains like Candida albicans and Aspergillus niger .
- Anticancer : Benzimidazole derivatives are noted for their anticancer effects, with studies indicating that they can inhibit tumor growth in various cancer models .
- Anti-inflammatory : The compound's structure suggests potential anti-inflammatory effects, which are common in many benzimidazole derivatives .
Case Study 1: Antibacterial Activity
A study assessed the antibacterial properties of several benzimidazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results indicated that some derivatives exhibited MIC values as low as 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
Case Study 2: Anticancer Efficacy
Another study investigated the anticancer properties of benzimidazole derivatives in vitro. Compounds were tested against various cancer cell lines, revealing that certain modifications to the benzimidazole structure significantly enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased potency against breast cancer cells compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The biological activities of this compound and its analogs can be linked to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole core | Broad-spectrum antibacterial activity |
| Propylsulfonyl group | Enhanced solubility and bioavailability |
| Methyl ester | Increased lipophilicity |
Research indicates that modifications at the 2-position of the benzimidazole ring can lead to significant changes in activity profiles, making it a critical area for further investigation.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH (50:50) | 92% | |
| Benzimidazole Formation | o-phenylenediamine, CS₂, KOH in ethanol | 85% |
Advanced Question: How can researchers troubleshoot low yields in the sulfonylation step during the synthesis of this compound?
Methodological Answer:
Low yields may arise from:
- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves, dry solvents).
- Reagent Purity : Use freshly distilled sulfonyl chlorides.
- Temperature Optimization : Gradual heating (e.g., 0°C to room temperature) prevents side reactions.
- Activating Agents : Catalytic DMAP or pyridine enhances electrophilicity of the sulfonyl group .
Example Data from Analogous Reactions:
- Propylsulfonyl chloride + benzimidazole derivative in DCM with Et₃N: Yield improved from 45% to 78% after optimizing stoichiometry (1.2:1 molar ratio) and reaction time (12 hours) .
Basic Question: What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., benzimidazole CH at δ 7.2–8.5 ppm, methyl ester at δ 3.8–4.0 ppm). Aromatic carbons appear at δ 115–150 ppm .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
Q. Table 2: Key Spectroscopic Peaks for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzimidazole CH | 7.2–8.5 (1H, singlet) | N/A |
| Ester (COOCH₃) | 3.8–4.0 (3H, singlet) | ~1700 (C=O stretch) |
| Sulfonyl (SO₂) | N/A | 1150–1350 |
Advanced Question: How can researchers resolve discrepancies between computational predictions and experimental X-ray crystallography data for molecular geometry?
Methodological Answer:
- Refinement Software : Use SHELXL for crystallographic refinement. Adjust parameters like thermal displacement (ADPs) to align with observed electron density .
- Solvent Effects : Account for crystallization solvents (e.g., DMSO or methanol) that may distort computational models.
- Torsional Angles : Compare DFT-optimized torsional angles (e.g., B3LYP/6-31G*) with crystallographic data. Discrepancies >5° suggest lattice packing effects .
Example Workflow:
Solve structure using SHELXD .
Refine with SHELXL, prioritizing hydrogen bonding and π-π interactions .
Validate with Mercury (CCDC) for packing analysis.
Basic Question: How should researchers design a preliminary biological evaluation for this compound, focusing on antioxidant or anticonvulsant activity?
Methodological Answer:
Q. Table 3: Example Biological Assay Parameters
| Assay Type | Model/Reagents | Endpoint | Reference |
|---|---|---|---|
| DPPH Scavenging | 0.1 mM DPPH in EtOH | IC₅₀ at 517 nm | |
| MES Test | Swiss albino mice | Seizure suppression |
Advanced Question: What strategies can mitigate aggregation issues in solubility studies for this hydrophobic compound?
Methodological Answer:
- Co-Solvents : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins in bioassays .
- Surfactants : Add Tween-80 (0.1% v/v) to stabilize colloidal dispersions.
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm diameter) for sustained release .
Example Data:
- Solubility increased from 2 µg/mL (water) to 50 µg/mL in 5% DMSO/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
